(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol
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Overview
Description
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry and various scientific fields. This compound features a tetrahydropyran ring with methoxy and diol functional groups, making it a versatile intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
It’s worth noting that decitabine, the parent compound, primarily targets dna methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that can regulate gene expression .
Mode of Action
Decitabine, the parent compound, integrates into cellular dna and inhibits the action of dna methyltransferases, leading to global hypomethylation and corresponding alterations in gene expression .
Biochemical Pathways
Decitabine, the parent compound, is known to affect the dna methylation pathway . By inhibiting DNA methyltransferases, decitabine causes hypomethylation of DNA, which can lead to alterations in gene expression .
Pharmacokinetics
It’s known that decitabine, the parent compound, is rapidly cleared from plasma and primarily eliminated through deamination by cytidine deaminase .
Result of Action
Decitabine, the parent compound, is known to induce dna hypomethylation and corresponding alterations in gene expression . This can lead to changes in cellular function and behavior.
Action Environment
It’s known that the stability of decitabine, the parent compound, can be affected by factors such as ph and temperature . Prolonged exposure to water can also lead to a potential loss of potency and impurity formation due to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereospecific hydroxylation reactions to introduce the desired chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and high enantiomeric excess. These processes are optimized for scalability and cost-effectiveness, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrahydropyran derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: This compound shares similar stereochemistry and functional groups but differs in its phosphonic acid moiety.
3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomeric compound with similar diol functionality but different overall structure.
Uniqueness
(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of methoxy and diol groups within a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R,4S)-6-methoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGOSOYSUHPCY-YRZWDFBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@@H](CO1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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